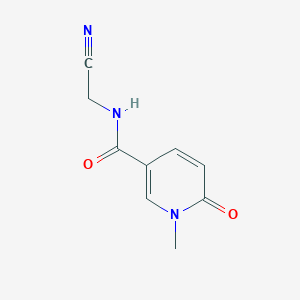

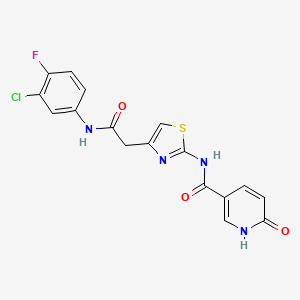

![molecular formula C21H18ClN3O B3005388 2-(4-chlorophenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941923-99-5](/img/structure/B3005388.png)

2-(4-chlorophenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(4-chlorophenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a pyrazolo[1,5-a]pyrazine derivative, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various related compounds with similar structural motifs, such as chlorophenyl groups, pyrazole rings, and pyrazinone structures. These compounds are of interest due to their potential applications in medicinal chemistry and material sciences.

Synthesis Analysis

The synthesis of related compounds often involves condensation or cyclization reactions. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved through a condensation/cyclization reaction of appropriate precursors in the presence of hydrochloric acid under reflux conditions . Similarly, the synthesis of pyrazole derivatives from 1,3-diphenyl-2-pyrazolin-5-one involved the conversion to an azido formylpyrazolone, which served as a key starting compound for further reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various techniques such as X-ray crystallography, NMR, and DFT calculations. For example, the crystal structure of a compound with a 4-chlorophenyl group was determined to crystallize in the monoclinic system with specific unit cell parameters . DFT calculations have been used to examine the molecular geometry and vibrational frequencies, showing good agreement with experimental data . These techniques could be applied to determine the molecular structure of "2-(4-chlorophenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one".

Chemical Reactions Analysis

The chemical reactivity of pyrazole and pyrazinone derivatives includes the formation of hydrogen-bonded dimers and π-stacked chains or sheets, as observed in various crystal structures . The presence of chlorophenyl groups can influence the type of intermolecular interactions, such as C-H...π(arene) hydrogen bonds and π-π stacking interactions . These interactions are crucial for understanding the solid-state properties and reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their crystalline nature, space group, and unit cell parameters, as determined by X-ray crystallography . Theoretical studies, such as HOMO-LUMO gap calculations and molecular electrostatic potential maps, provide insights into the electronic properties and reactivity of these compounds . Thermodynamic properties have also been calculated, which are important for understanding the stability and potential applications of the compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

A significant area of research involving 2-(4-chlorophenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one and its derivatives focuses on their potential anticancer properties. For instance, Zhang et al. (2008) synthesized a series of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, demonstrating that compounds with a 4-chlorophenyl group exhibited strong inhibitory effects on A549 lung cancer cells. This indicates a possible application in lung cancer treatment or research (Zhang et al., 2008). Similarly, Hafez et al. (2016) reported that certain novel pyrazole derivatives, including those with 4-chlorophenyl groups, showed higher anticancer activity than doxorubicin, a standard reference drug, suggesting their potential as anticancer agents (Hafez et al., 2016).

Structural and Chemical Analysis

Research also extends to the structural and chemical analysis of these compounds. Quiroga et al. (1999) conducted a study on the chemistry of certain pyrazolo[3,4-b]pyridines, which are structurally related to 2-(4-chlorophenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, providing insights into their molecular structure and potential reactivity (Quiroga et al., 1999). In a similar vein, Zheng et al. (2011) synthesized a series of compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety and investigated their optical properties, further contributing to our understanding of the compound's characteristics (Zheng et al., 2011).

Potential in Antitumor Activities

There's also research indicating the compound's potential in antitumor activities. Xin (2012) synthesized a derivative of pyrazolo pyrimidine, including the 4-chlorophenyl group, and assessed its antitumor activities, revealing promising results (Xin, 2012).

Molecular Docking and Computational Studies

Studies such as those by Jayasudha et al. (2020) also involve molecular docking and computational analyses to explore the interactions and potential applications of these compounds at a molecular level (Jayasudha et al., 2020).

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-5-[(2,4-dimethylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O/c1-14-3-4-17(15(2)11-14)13-24-9-10-25-20(21(24)26)12-19(23-25)16-5-7-18(22)8-6-16/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYBNPXEXHKNFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

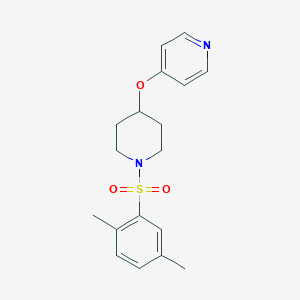

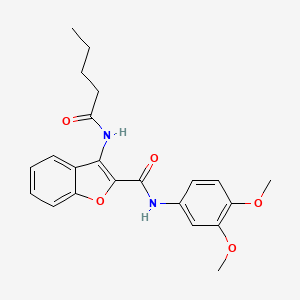

![[4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3005306.png)

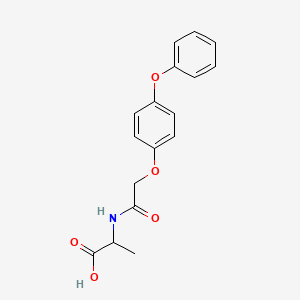

![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005311.png)

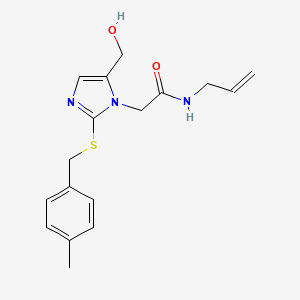

![2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3005313.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3005316.png)

![Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3005317.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3005318.png)

![N-[[4-[(2-Methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B3005325.png)

![Methyl 6-(2-(thiophen-3-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B3005328.png)